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Compound of Interest

Compound Name: ER degrader 7

Cat. No.: B12391248 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of ER degrader 7 for studying common Estrogen

Receptor alpha (ERα) mutations, Y537S and D538G, which are associated with acquired

resistance to endocrine therapies in breast cancer.

Introduction to ER Degrader 7 and ERα Mutations
ER Degrader 7 is a potent, selective estrogen receptor degrader (SERD). It functions as a

proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation

of target proteins. ER Degrader 7, also identified as compound i-320, is comprised of a ligand

that binds to ERα and another ligand that recruits the Cereblon E3 ubiquitin ligase.[1][2][3] This

dual binding results in the ubiquitination and subsequent degradation of the ERα protein by the

proteasome.[2][4][5] This mechanism of action makes it a valuable tool to overcome resistance

mediated by ERα mutations. ER Degrader 7 has demonstrated a half-maximal degradation

concentration (DC50) of 6 pM.[1][6]

The Y537S and D538G mutations are frequently observed somatic mutations in the ligand-

binding domain (LBD) of the ESR1 gene, which encodes ERα.[7] These mutations lead to a

constitutively active receptor that can drive tumor growth in a ligand-independent manner,

thereby conferring resistance to standard-of-care endocrine therapies such as tamoxifen and

aromatase inhibitors.[7][8] Studying the effects of potent ERα degraders like ER Degrader 7 on

cell lines harboring these mutations is crucial for developing next-generation therapies for

endocrine-resistant breast cancer.[9]
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Data Presentation
The following tables summarize the activity of various ERα degraders against wild-type and

mutant ERα, providing a comparative context for the expected efficacy of ER Degrader 7.

Table 1: Degradation Potency of ERα Degraders

Compound Cell Line ERα Status DC50 (nM) Reference

ER Degrader 7

(i-320)
Not Specified Not Specified 0.006 [1][6]

ERD-148 MCF-7 Wild-type - [10][11]

ERD-148 cY537S Y537S Mutant - [10][11]

ERD-148 cD538G D538G Mutant - [10][11]

Cpd 2, Ex 2 MCF-7 Wild-type 0.61 [12]

Note: Specific DC50 values for ERD-148 were not provided in the search results.

Table 2: Anti-proliferative Activity of ERα Degraders

Compound Cell Line ERα Status IC50 (nM) Reference

ERD-148 MCF-7 Wild-type 0.8 [10][11]

ERD-148 cY537S Y537S Mutant 10.5 [10][11]

ERD-148 cD538G D538G Mutant 6.1 [10][11]

Cpd 2, Ex 2 MCF-7 Wild-type 4.10 [12]

Cpd 2, Ex 2 MCF-7 Y537S Mutant 81.15 [12]

Cpd 2, Ex 2 MCF-7 D538G Mutant 35.01 [12]
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Caption: Mechanism of action of ER Degrader 7 (PROTAC).
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Caption: Experimental workflow for evaluating ER Degrader 7.

Experimental Protocols
Cell Culture and Maintenance of ERα Mutant Cell Lines
Objective: To maintain healthy cultures of wild-type and ERα mutant breast cancer cell lines for

subsequent experiments.

Materials:

MCF-7 (ERα wild-type) breast cancer cell line
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MCF-7 cell lines with CRISPR/Cas9-engineered knock-in of Y537S or D538G mutations[13]

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Protocol:

Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passage cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash

the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until

cells detach. d. Neutralize trypsin with complete culture medium. e. Centrifuge the cell

suspension and resuspend the pellet in fresh medium. f. Seed cells into new culture flasks at

the desired density.

Cell Viability Assay (MTS Assay)
Objective: To determine the anti-proliferative effect of ER Degrader 7 and calculate the IC50

values.

Materials:

MCF-7 WT, Y537S, and D538G cells

ER Degrader 7 (stock solution in DMSO)

96-well cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm

Protocol:

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

Prepare serial dilutions of ER Degrader 7 in culture medium. The final concentration range

should typically span from picomolar to micromolar to capture the full dose-response curve.

Replace the medium in each well with the medium containing the different concentrations of

ER Degrader 7. Include a vehicle control (DMSO) and a no-cell control (medium only).

Incubate the plates for 5 days.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the

background absorbance.

Plot the dose-response curves and determine the IC50 values using appropriate software

(e.g., GraphPad Prism).

Western Blot for ERα Degradation
Objective: To assess the degradation of ERα protein following treatment with ER Degrader 7
and determine the DC50 value.

Materials:

MCF-7 WT, Y537S, and D538G cells

ER Degrader 7

6-well cell culture plates
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-ERα, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with a range of ER Degrader 7 concentrations for 24 hours.

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.[14][15]

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.
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Re-probe the membrane with an anti-β-actin antibody as a loading control.

Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize ERα levels to the loading control and calculate the percentage of degradation

relative to the vehicle control.

Plot the degradation curve and determine the DC50 value.

Quantitative PCR (qPCR) for ERα Target Gene
Expression
Objective: To measure the effect of ER Degrader 7-mediated ERα degradation on the

expression of downstream target genes.

Materials:

MCF-7 WT, Y537S, and D538G cells treated with ER Degrader 7

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

qPCR instrument

Primers for ERα target genes (e.g., PGR, GREB1, TFF1) and a housekeeping gene (e.g.,

GAPDH, ACTB)[16][17][18]

Protocol:

Treat cells with ER Degrader 7 at a concentration around its DC50 for 24 hours.

Extract total RNA from the cells using a commercial kit.

Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
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Set up qPCR reactions in triplicate for each target gene and the housekeeping gene. Each

reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

Run the qPCR plate on a real-time PCR system with appropriate cycling conditions.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle-treated control.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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